3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione
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Overview
Description
3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C24H20Cl2N2O4 and its molecular weight is 471.33. The purity is usually 95%.
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Scientific Research Applications
PTP 1B Inhibition and Therapeutic Potential
The research has highlighted the significance of the 2,4-thiazolidinedione (TZD) scaffold, a versatile synthetic scaffold explored for discovering novel molecules to treat or manage various ailments. A particular compound, bearing the TZD scaffold and exhibiting potent Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitory activity, was identified. PTP 1B serves as the negative regulator of the insulin signaling cascade, and its inhibition can result in the mitigation of insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The compound, an isosteric analogue of TZD and substituted with specific groups, showcased a significant inhibitory profile, indicating its therapeutic potential in addressing insulin resistance and potentially other related conditions (Verma, Yadav, & Thareja, 2019).
Structural and Biological Potential of 1,3-Thiazolidin-4-ones
The research emphasized the historical and synthetic developments of 1,3-thiazolidin-4-one and its functionalized analogues. It detailed their pharmacological importance, indicating their presence in commercial pharmaceuticals and potential activities against various diseases. The synthesis methodologies and the representation of molecular structures over time were discussed. The paper also highlighted the green synthesis of these compounds, showcasing environmental consciousness and the importance of sustainable practices in medicinal chemistry (Santos, Jones Junior, & Silva, 2018).
Hydantoin Scaffold in Medicinal Chemistry
Hydantoin, also referred to as imidazolidine-2,4-dione, is acknowledged as a desirable scaffold in medicinal chemistry. Its importance is underlined by its presence in several medications. The versatility of hydantoin is highlighted by its multiple biological and pharmacological activities in therapeutic and agrochemical applications. The review delves into the Bucherer-Bergs reaction, a significant synthetic route for hydantoin production, showcasing its efficiency in synthesizing important compounds with potential therapeutic applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Thiazolidinediones and Cancer
Thiazolidinediones (TZDs), known as PPARγ agonists, are highlighted for their metabolic effects and anti-cancer properties. Despite being used primarily for metabolic syndrome and type 2 diabetes, their anti-cancer effects have gained attention. The review discusses the influence of TZDs on both PPARγ and IGF-1 signaling, suggesting that their anti-cancer effects may be mediated by selective inhibition of IGF-1 receptor signaling, known to be aberrantly regulated in various cancers. This insight opens pathways for utilizing TZDs in cancer therapy, highlighting the dual pharmacological effects of these compounds (Mughal, Kumar, & Vikram, 2015).
Mechanism of Action
Target of Action
It contains a 2,4-dichlorophenoxy moiety, which is a key component of the well-known herbicide 2,4-dichlorophenoxyacetic acid (2,4-d) . 2,4-D primarily targets broadleaf weeds by causing uncontrolled growth .
Mode of Action
2,4-D acts as a systemic herbicide, causing uncontrolled growth in targeted plants, leading to their eventual death .
Biochemical Pathways
The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-D degradation pathway .
Pharmacokinetics
The compound’s structure suggests that it might be highly water-soluble, similar to 2,4-d . This property could potentially impact its bioavailability and distribution within the organism.
Result of Action
Compounds with a similar structure, such as 2,4-d, cause uncontrolled growth in plants, leading to their eventual death .
Action Environment
The degradation of similar compounds, such as 2,4-d, can be influenced by various environmental factors .
Properties
IUPAC Name |
3-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O4/c25-18-11-12-21(20(26)13-18)32-15-19(29)14-28-22(30)24(27-23(28)31,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19,29H,14-15H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBWYRMVDOWPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(COC3=C(C=C(C=C3)Cl)Cl)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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